

In-Depth Technical Guide to the Crystal Structure of Cesium Chlorobromide

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Compound of Interest

Compound Name: Cesium chlorobromide

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This technical guide provides a comprehensive analysis of the crystal structure of **cesium chlorobromide** ($\text{CsCl}_x\text{Br}_{1-x}$), a solid solution of cesium chloride (CsCl) and cesium bromide (CsBr). This document details the structural properties, experimental protocols for synthesis and analysis, and the fundamental principles governing the mixed crystal system.

Crystal Structure and Properties

Cesium chlorobromide forms a continuous solid solution across the entire compositional range ($x = 0$ to 1). The crystal structure of the mixed system is analogous to that of its end members, CsCl and CsBr , which crystallize in the simple cubic system with the CsCl -type structure. In this structure, each cesium ion is surrounded by eight halide ions (either Cl^- or Br^-) at the corners of a cube, and similarly, each halide ion is surrounded by eight cesium ions.

The substitution of chloride ions for bromide ions, or vice versa, in the crystal lattice leads to a change in the lattice parameter. This variation is generally expected to follow Vegard's Law, which states that the lattice parameter of a solid solution is a linear function of the concentration of its constituent elements.

Crystal Structure Data of End Members

The fundamental crystal structure data for pure cesium chloride and cesium bromide are presented in Table 1.

| Property | Cesium Chloride (CsCl) | Cesium Bromide (CsBr) |
|-----------------------------|------------------------|-----------------------|
| Crystal System | Cubic | Cubic |
| Space Group | Pm-3m (No. 221) | Pm-3m (No. 221) |
| Lattice Parameter (a) at RT | 4.123 Å | 4.295 Å |
| Coordination Number | 8 | 8 |

Note: RT denotes Room Temperature. Data for lattice parameters are from Ganesan and Girirajan, 1986.

Lattice Parameters of Cesium Chlorobromide Solid Solutions

The lattice parameters of $\text{CsCl}_x\text{Br}_{1-x}$ solid solutions at room temperature vary with the molar fraction (x) of CsCl. The experimental data demonstrates a nearly linear relationship, consistent with Vegard's Law.

| Molar Fraction of CsCl (x) | Lattice Parameter (a) at Room Temperature (Å) |
|----------------------------|-----------------------------------------------|
| 0.0 (Pure CsBr) | 4.295 |
| 0.2 | 4.261 |
| 0.4 | 4.227 |
| 0.5 | 4.209 |
| 0.6 | 4.192 |
| 0.8 | 4.158 |
| 1.0 (Pure CsCl) | 4.123 |

Source: Ganesan and Girirajan, 1986.

Experimental Protocols

Synthesis of Cesium Chlorobromide Mixed Crystals (Melt-Quenching Method)

A common and effective method for synthesizing polycrystalline $\text{CsCl}_x\text{Br}_{1-x}$ is the melt-quenching technique.

- **Preparation of Starting Materials:** High-purity (Analar grade) CsCl and CsBr are finely ground into a powder and passed through a fine mesh sieve (e.g., 325 mesh). The powders are then dried at elevated temperatures (e.g., 420 K) for several hours to remove any absorbed moisture.
- **Mixing:** The dried powders are weighed to the desired molar ratios (e.g., for $\text{CsCl}_{0.5}\text{Br}_{0.5}$, equal molar amounts of CsCl and CsBr are used). The components are then thoroughly mixed to ensure homogeneity.
- **Encapsulation:** The mixture is placed into a quartz tube, which is subsequently evacuated to a low pressure and sealed.
- **Melting and Homogenization:** The sealed quartz tube is heated in a furnace to a temperature above the melting points of both CsCl (918 K) and CsBr (894 K), for instance, to 1123 K. The sample is held at this temperature for an extended period (6-8 hours) to ensure complete melting and homogenization of the components.
- **Quenching:** After the homogenization period, the quartz tube is rapidly cooled to room temperature. This rapid cooling (quenching) freezes the random distribution of Cl^- and Br^- ions in the crystal lattice, resulting in a solid solution.
- **Sample Retrieval:** The quartz tube is carefully broken to retrieve the solidified polycrystalline $\text{CsCl}_x\text{Br}_{1-x}$ sample.

Single-Crystal Growth (Bridgman Method)

For applications requiring single crystals, the Bridgman method is a suitable technique for growing large, high-quality crystals of alkali halides.

- **Crucible Preparation:** The synthesized polycrystalline $\text{CsCl}_x\text{Br}_{1-x}$ material is placed in a crucible, typically made of a non-reactive material like quartz or platinum, with a conical tip.

- **Melting:** The crucible is positioned in the upper, hotter zone of a two-zone vertical furnace and heated until the material is completely molten.
- **Crystal Growth Initiation:** The crucible is slowly lowered from the hot zone to the cooler, lower zone of the furnace. The temperature gradient at the interface of the two zones initiates crystallization at the conical tip of the crucible, which promotes the formation of a single nucleus.
- **Solidification:** The crucible is continuously and slowly lowered at a controlled rate (e.g., a few millimeters per hour). This slow movement allows the solid-liquid interface to gradually move upwards, leading to the progressive solidification of the entire melt into a single crystal.
- **Cooling:** Once the entire melt has solidified, the crystal is slowly cooled to room temperature to minimize thermal stress and prevent cracking.

Crystal Structure Analysis (X-ray Powder Diffraction)

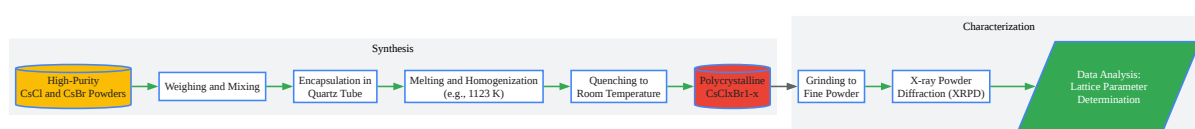
X-ray powder diffraction (XRPD) is the standard technique for determining the crystal structure and lattice parameters of $\text{CsCl}_x\text{Br}_{1-x}$.

- **Sample Preparation:** The synthesized polycrystalline sample is finely ground to a homogeneous powder to ensure that all possible crystallite orientations are present.
- **Data Collection:** The powdered sample is mounted in a powder diffractometer. A monochromatic X-ray beam (commonly Cu $K\alpha$ radiation, $\lambda = 1.5406 \text{ \AA}$) is directed onto the sample. The intensity of the diffracted X-rays is measured by a detector as a function of the diffraction angle (2θ).
- **Data Analysis:** The resulting diffraction pattern (a plot of intensity versus 2θ) will show a series of peaks. The positions of these peaks are determined by the crystal lattice parameters according to Bragg's Law ($n\lambda = 2d \sin\theta$). For a cubic system, the lattice parameter 'a' can be calculated from the d-spacing of the diffraction peaks.
- **Phase Identification:** The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data) to confirm the phase purity of the sample.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **cesium chlorobromide** crystals.

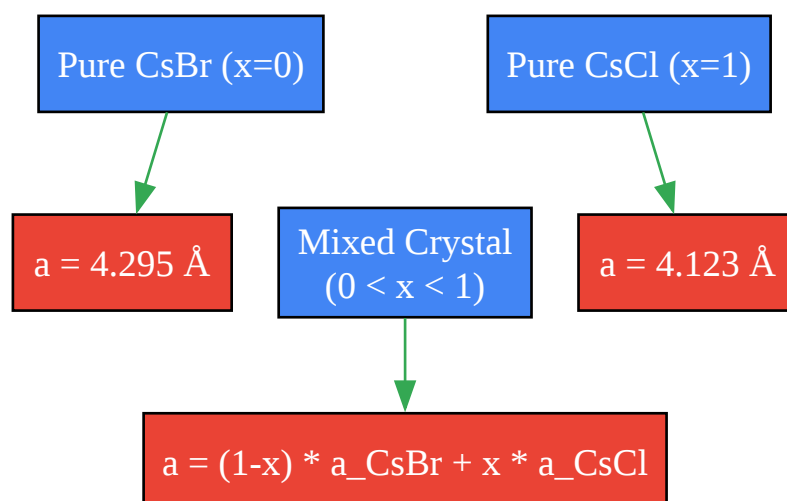


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Experimental workflow for CsCl_xBr_{1-x} synthesis and characterization.

Vegard's Law in the CsCl-CsBr System

This diagram illustrates the relationship between the composition of the CsCl_xBr_{1-x} solid solution and its lattice parameter, demonstrating Vegard's Law.



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Vegard's Law in the CsCl-CsBr solid solution system.

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